[2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
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Description
“[2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is a chemical compound . It is used in scientific research due to its complex structure.
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving this type of compound . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Electrocatalytic Carboxylation : A study by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the production of 6-aminonicotinic acid. This process demonstrates the potential of using such compounds in synthesizing valuable chemicals through eco-friendly processes Feng, K.-l. Huang, Liu, & Wang, 2010.
Ligand Design for Biological Labeling : Charbonnière et al. (2002) described the synthesis of ligands with 6-bromo-2,2'-bipyridine arms, which can be further functionalized for potential use in labeling biological materials. This highlights the role of such compounds in developing tools for biological and chemical research Charbonnière, Weibel, & Ziessel, 2002.
Anticancer Agent Development : Das et al. (2009) conducted structure-activity relationship studies on a series of compounds, including analogs of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, to identify potential anticancer agents. This research illustrates the application of such compounds in medicinal chemistry and drug development Das et al., 2009.
Properties
IUPAC Name |
[2-(2,4-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-3-4-14(11(2)5-10)19-15(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCSUFARFXTQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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